Brevinin-2-RN1 is isolated from the skin secretions of Rana ridibunda, a frog species known for its rich biodiversity in antimicrobial peptides. The extraction and identification of this peptide involve advanced molecular techniques, including cDNA cloning and mass spectrometry, which allow for precise characterization and analysis of its structure and function .
Brevinin-2-RN1 is classified as an antimicrobial peptide (AMP), a category known for its role in innate immunity across various organisms. AMPs like Brevinin-2-RN1 are characterized by their ability to disrupt microbial membranes, leading to cell lysis and death. This classification highlights its potential applications in medicine, particularly in developing new antimicrobial agents .
The synthesis of Brevinin-2-RN1 can be achieved through several methodologies, including solid-phase peptide synthesis and recombinant DNA technology. The assembly polymerase chain reaction method has been successfully employed for the rapid synthesis of the brevinin-2R gene, utilizing multiple primers to ensure accuracy in the peptide sequence . Additionally, high-performance liquid chromatography (HPLC) is commonly used for purification after synthesis, ensuring that the final product meets the required purity standards for biological testing .
The synthesis typically involves:
Brevinin-2-RN1 features a characteristic structure typical of antimicrobial peptides, which includes a cationic nature due to positively charged residues. This charge facilitates interaction with negatively charged microbial membranes. The three-dimensional structure is often predicted using computational methods or confirmed through techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography .
The molecular formula and weight of Brevinin-2-RN1 are essential for understanding its interaction with biological systems. Specific structural data such as hydrophobicity patterns and secondary structure elements (like alpha-helices or beta-sheets) play critical roles in its antimicrobial activity.
Brevinin-2-RN1 primarily acts through membrane disruption mechanisms. The peptide interacts with lipid bilayers of microbial cells, leading to pore formation or complete lysis. This process involves:
The kinetics of these reactions can be studied using fluorescence assays or electron microscopy to visualize changes in bacterial morphology post-treatment with Brevinin-2-RN1 .
The mechanism by which Brevinin-2-RN1 exerts its antimicrobial effects involves several key steps:
Quantitative assays measuring minimum inhibitory concentrations (MIC) provide insight into the efficacy of Brevinin-2-RN1 against specific pathogens, demonstrating its potential as an effective antimicrobial agent .
Relevant analyses often include circular dichroism spectroscopy to study conformational changes under different environmental conditions .
Brevinin-2-RN1 has promising applications in various scientific fields:
Research continues to explore its full therapeutic potential, particularly in combination therapies aimed at enhancing efficacy against multidrug-resistant pathogens .
Brevinin-2-RN1 belongs to the extensively studied Brevinin superfamily of antimicrobial peptides (AMPs), first isolated from frog skin secretions. The foundational discovery occurred in 1992 when Morikawa and colleagues identified the prototypical peptides Brevinin-1 and Brevinin-2 from the skin of the Japanese pond frog Rana brevipoda porsa [7]. These peptides demonstrated broad-spectrum antimicrobial activity without structural homology to previously known AMPs like magainins or bombinins, establishing a new family of amphibian defense molecules. Brevinin-2-RN1 itself was later identified from the skin secretions of the frog Rana nigrovittata (reclassified as Sylvirana nigrovittata), a species native to Asian ecosystems [3]. Its designation "RN1" reflects both its taxonomic origin (R. nigrovittata) and its position as the first characterized Brevinin-2 isoform from this species.
Within the Brevinin superfamily classification, Brevinin-2-RN1 resides in the Brevinin-2 subgroup, characterized by longer chain lengths (typically 30-34 amino acids) compared to the shorter Brevinin-1 peptides (~24 residues). A defining feature of most Brevinin-2 peptides is the presence of the C-terminal "Rana box" – a disulfide-bridged cyclic heptapeptide motif (Cys-Lys-Xaa₄-Cys) formed via an intramolecular disulfide bond [1]. Brevinin-2-RN1 possesses this signature motif (Cys¹⁹-(Xaa)₄-Lys²⁵-Cys³⁰), contributing to its structural stability and functional specificity [3] [10].
The Brevinin-2 family exhibits a distinct phylogenetic distribution pattern, being found exclusively in Eurasian ranid frogs, with no identified homologs in North American species [1] [9]. Brevinin-2-RN1's occurrence in Rana nigrovittata aligns with this pattern. Analysis of cDNA sequences encoding Brevinin-2-RN1 precursors reveals a conserved biosynthetic pathway common to amphibian AMPs: a signal peptide, an acidic spacer peptide, and the mature AMP sequence at the C-terminus [10]. Genetic studies indicate that the diversity observed among Brevinin peptides, including RN1 isoforms, likely results from multiple gene duplication events followed by divergent evolution after species radiation [1] [9]. This hyper-variability in the mature peptide coding region, particularly within the loop structure of the Rana box and the N-terminal domain, suggests strong evolutionary pressure from diverse pathogenic challenges in different ecological niches.
The evolutionary significance of Brevinin-2-RN1 lies in its contribution to the innate immune defense of its host frog. These peptides are synthesized and stored in dermal granular glands and released upon stress or injury, providing rapid, broad-spectrum protection against microbial invasion in the vulnerable, moist amphibian skin [1]. The conservation of the Rana box across geographically dispersed Eurasian ranid species, despite sequence variations elsewhere, underscores its crucial functional role, likely related to maintaining structural integrity for membrane interaction or resistance to proteolytic degradation in hostile environments [1] [9].
Brevinin-2-RN1 exhibits clear structural differentiators from its closest relative, Brevinin-1, and other AMP families like Esculentins or Temporins. While both Brevinin subfamilies share cationic and amphipathic properties, their primary structures diverge significantly. Brevinin-2-RN1 consists of 30 amino acid residues (Gly-Ala-Phe-Gly-Asn-Phe-Leu-Lys-Gly-Val-Ala-Lys-Lys-Ala-Gly-Leu-Lys-Ile-Leu-Ser-Ile-Ala-Gln-Cys-Lys-Leu-Ser-Gly-Thr-Cys) with a molecular weight of approximately 3.1 kDa [3]. This contrasts with the typical 24 residues of Brevinin-1 peptides [7]. Furthermore, while Brevinin-1 peptides possess invariant residues Ala⁹, Cys¹⁸, Lys²³, Cys²⁴, Brevinin-2 peptides, including RN1, conserve different invariant residues (Lys⁷, Cys²⁷, Lys²⁸, Cys³³ in canonical Brevinin-2; Brevinin-2-RN1 has Lys⁸ and Cys¹⁹/Cys³⁰ forming its disulfide bond) [1] [3].
Table 1: Key Structural Differences Between Brevinin-2-RN1 and Brevinin-1 Peptides
Feature | Brevinin-2-RN1 | Typical Brevinin-1 |
---|---|---|
Length (aa) | 30 residues | ~24 residues |
Net Charge | +5 (predominantly cationic) | Variable, but cationic |
Rana Box | Present (Cys¹⁹-(Xaa)₄-Lys²⁵-Cys³⁰) | Present (Cys¹⁸-(Xaa)₄-Lys²³-Cys²⁴) |
Disulfide Bond | Between Cys¹⁹ and Cys³⁰ | Between Cys¹⁸ and Cys²⁴ |
Invariant Residues | Lys⁸, Cys¹⁹, Lys²⁵, Cys³⁰ | Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ |
Amphipathic Helix | Forms in hydrophobic environments | Forms in hydrophobic environments |
Functionally, Brevinin-2-RN1 demonstrates potent broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and fungi [3] [10]. While its core mechanism involves membrane disruption like many cationic AMPs, its enhanced activity against certain pathogens like Pseudomonas aeruginosa (a common challenge for other Brevinins) and reduced hemolytic activity compared to some Brevinin-1 peptides suggest functional optimization linked to its specific structure [1] [6]. Unlike Temporins (short, linear AMPs) or Esculentins (longer, highly potent AMPs), Brevinin-2 peptides like RN1 balance moderate length with the stabilizing Rana box, contributing to their functional versatility, which can include anticancer and immunomodulatory potential beyond direct antimicrobial effects [2] [5] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5